2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1212493-61-2) is a synthetic tetrahydroisoquinoline derivative with the molecular formula C₁₇H₁₇NO₅S and a molecular weight of 347.39 g/mol . Its structure features a 4-methoxybenzenesulfonyl group attached to the nitrogen of the tetrahydroisoquinoline core and a carboxylic acid moiety at the 3-position (Figure 1). The sulfonyl group confers electron-withdrawing properties, while the methoxy substituent enhances lipophilicity. This compound is primarily utilized in pharmacological research as an intermediate or reference standard, though its specific biological targets remain under investigation .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-14-6-8-15(9-7-14)24(21,22)18-11-13-5-3-2-4-12(13)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDMNORZOIZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions might include refluxing in organic solvents or using catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline core.
Scientific Research Applications
Antitussive Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit antitussive properties comparable to traditional medications like codeine. Studies suggest that these compounds can effectively treat various types of coughs, including those associated with respiratory conditions such as bronchitis and pneumonia . The absence of severe side effects typically associated with opioids makes these compounds particularly appealing for therapeutic use.
Antibacterial Properties
Tetrahydroisoquinoline derivatives have been explored for their antibacterial effects. Some studies highlight their potential as novel antibacterial agents against resistant strains of bacteria. Compounds similar to 2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown promise in inhibiting bacterial growth and could serve as leads for new antibiotic therapies .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, its derivatives have been synthesized via diastereoselective methods to yield compounds with enhanced biological activities. These synthetic pathways often involve the modification of the tetrahydroisoquinoline structure to improve efficacy and selectivity against specific biological targets .
Case Study 1: Synthesis and Evaluation of Antitussive Activity
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated their effectiveness as antitussive agents. The researchers synthesized several analogs of this compound and evaluated their pharmacological profiles in animal models. The results indicated that these compounds significantly reduced cough frequency without the adverse effects commonly associated with opioid treatments .
Case Study 2: Antibacterial Screening
In another investigation, researchers screened various tetrahydroisoquinoline derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. The study revealed that some derivatives exhibited potent antibacterial effects, leading to a reduction in bacterial viability by up to 90% at certain concentrations. This finding supports the potential use of these compounds in developing new antibacterial therapies .
Mechanism of Action
The mechanism by which 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The tetrahydroisoquinoline-3-carboxylic acid scaffold is versatile, with modifications at the N-2 and C-7 positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy group increases lipophilicity (clogP ≈ 2.5) compared to the 2-fluorobenzenesulfonyl analog (clogP ≈ 2.1) .
- Solubility : Sulfonyl groups generally enhance aqueous solubility via hydrogen bonding, whereas acyl derivatives (e.g., 3-methoxybenzoyl analog) exhibit lower solubility due to reduced polarity .
- Metabolic Stability : Fluorine substituents (e.g., 2-fluorobenzenesulfonyl) may improve metabolic stability by resisting oxidative degradation, whereas methoxy groups could undergo demethylation .
Biological Activity
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinase-8 (MMP-8) and its implications in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : C₁₇H₁₇NO₅S
- Molecular Weight : 347.39 g/mol
- CAS Number : 236403-25-1
The primary biological activity of this compound is linked to its role as an MMP-8 inhibitor. MMP-8 is involved in tissue remodeling and is implicated in various pathological conditions, including cancer metastasis. The compound exhibits a potent inhibitory effect on MMP-8 with an IC₅₀ value of approximately 4 nM, indicating strong binding affinity and potential therapeutic applications in cancer treatment and inflammatory diseases .
Inhibition of MMP-8
The compound has been identified as a selective inhibitor of MMP-8, which plays a crucial role in the degradation of extracellular matrix components. This inhibition can potentially reduce tumor invasiveness and metastasis.
Anti-Cancer Properties
Research indicates that derivatives of tetrahydroisoquinoline compounds, including this specific compound, show promise as anti-cancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways. For instance, one study highlighted the ability of related compounds to bind effectively to Bcl-2 family proteins, which are critical regulators of apoptosis .
Case Studies
- Study on Apoptosis Induction :
- MMP Inhibition Study :
Data Table: Biological Activity Summary
| Biological Activity | IC₅₀ Value | Mechanism/Effect |
|---|---|---|
| MMP-8 Inhibition | 4 nM | Competitive inhibition |
| Induction of Apoptosis | Varies by dose | Activation of caspase pathways |
| Anti-Proliferative Effects | Significant | Disruption of cell cycle progression |
Q & A
Q. Validation :
- Purity : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) with UV detection at 254 nm.
- Structural Confirmation :
(Basic) How can spectroscopic techniques distinguish between diastereomers of this compound?
Methodological Answer:
Diastereomers arising from stereochemical variations at C2 or C3 can be resolved using:
- 1H NMR :
- 13C NMR : Distinct chemical shifts for sulfonyl-attached carbons (δ 55–60 ppm) and carboxylic acid groups (δ 170–175 ppm) .
- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (e.g., trans/cis configurations in analogous compounds) .
(Basic) What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min). Sulfonyl groups typically degrade above 200°C .
- pH Stability :
- Acidic (pH 2–3): Hydrolyze the sulfonyl group after prolonged exposure. Monitor via HPLC.
- Neutral/Basic (pH 7–9): Stable for >48 hours at 25°C.
- Storage : Store at –20°C in airtight containers under inert gas (N2/Ar) to prevent oxidation .
(Advanced) How can diastereoselectivity be optimized in the synthesis of this compound?
Methodological Answer:
Diastereoselectivity is influenced by:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) favor trans-diastereomers due to enhanced steric control .
- Catalysts : Chiral Lewis acids (e.g., ZnCl2) or organocatalysts can induce enantioselectivity.
- Temperature : Lower temperatures (–10°C to 0°C) reduce kinetic competition, improving selectivity .
Validation : Compare diastereomeric ratios (DR) via HPLC or chiral GC. For example, a DR > 4:1 has been reported for related tetrahydroisoquinoline derivatives under optimized conditions .
(Advanced) How should researchers resolve contradictions in reported reaction yields for similar sulfonylated tetrahydroisoquinolines?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles : Use LC-MS to identify side products (e.g., over-sulfonylation or hydrolyzed intermediates).
- Reagent Stoichiometry : Titrate sulfonylating agents (e.g., 4-methoxybenzenesulfonyl chloride) to avoid excess (ideal molar ratio 1:1.1).
- Catalytic Systems : Compare Pd-based catalysts (e.g., PdCl2(PPh3)2 vs. Pd(OAc)2) for cross-coupling steps, as ligand choice impacts efficiency .
Case Study : A 20% yield discrepancy in a related synthesis was traced to residual moisture; adding molecular sieves improved yield to 85% .
(Advanced) What computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- Docking Studies : Use the InChI key (e.g., SWJPEVDFTWMFLQ-UHFFFAOYSA-N for analogous sulfonylated compounds) to model interactions with target proteins (e.g., kinases) in AutoDock Vina .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonyl group’s electron-withdrawing effects) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.5) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
